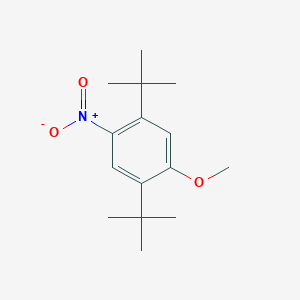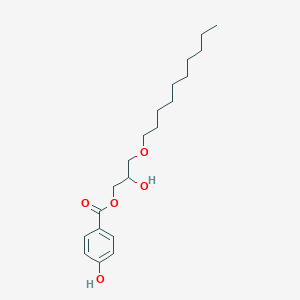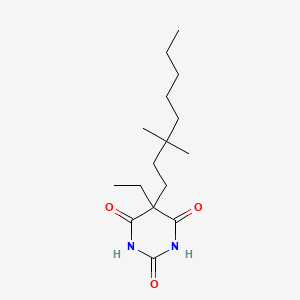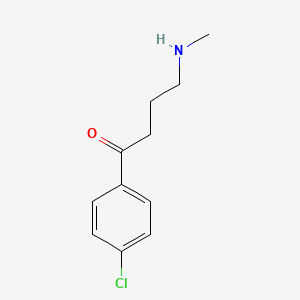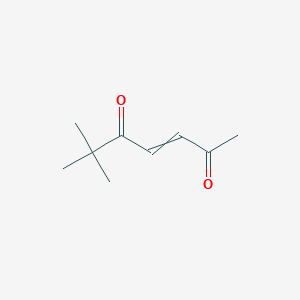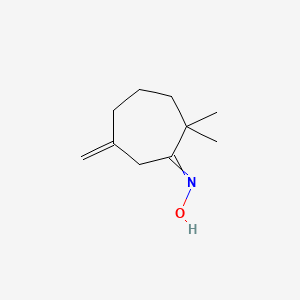![molecular formula C36H24 B14327201 5,12-Bis[(4-methylphenyl)ethynyl]tetracene CAS No. 110904-86-4](/img/structure/B14327201.png)
5,12-Bis[(4-methylphenyl)ethynyl]tetracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,12-Bis[(4-methylphenyl)ethynyl]tetracene is an organic compound that belongs to the family of tetracenes. Tetracenes are polycyclic aromatic hydrocarbons consisting of four linearly fused benzene rings. This compound is characterized by the presence of two (4-methylphenyl)ethynyl groups attached at the 5 and 12 positions of the tetracene core. It is known for its unique optical and electronic properties, making it a valuable material in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,12-Bis[(4-methylphenyl)ethynyl]tetracene typically involves the following steps:
Starting Materials: The synthesis begins with tetracene as the core structure.
Functionalization: The 5 and 12 positions of tetracene are functionalized with (4-methylphenyl)ethynyl groups. This is achieved through a Sonogashira coupling reaction, which involves the reaction of tetracene with (4-methylphenyl)acetylene in the presence of a palladium catalyst and a copper co-catalyst.
Reaction Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, at elevated temperatures (around 80-100°C) in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as column chromatography or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
5,12-Bis[(4-methylphenyl)ethynyl]tetracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Applications De Recherche Scientifique
5,12-Bis[(4-methylphenyl)ethynyl]tetracene has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in various biochemical assays.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is employed in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism by which 5,12-Bis[(4-methylphenyl)ethynyl]tetracene exerts its effects is primarily related to its electronic structure. The compound’s conjugated system allows for efficient electron transport and light absorption, making it an excellent candidate for optoelectronic applications. In biological systems, its fluorescent properties enable it to act as a marker or probe, interacting with specific molecular targets and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,12-Bis[(triisopropylsilyl)ethynyl]tetracene: Known for its use in organic electronics due to its high stability and electronic properties.
5,12-Bis[(phenylethynyl)]tetracene: Another derivative with similar applications in optoelectronics and materials science.
Uniqueness
5,12-Bis[(4-methylphenyl)ethynyl]tetracene stands out due to the presence of the (4-methylphenyl)ethynyl groups, which impart unique electronic and optical properties. These groups enhance the compound’s solubility and processability, making it more suitable for practical applications in various fields.
Propriétés
Numéro CAS |
110904-86-4 |
|---|---|
Formule moléculaire |
C36H24 |
Poids moléculaire |
456.6 g/mol |
Nom IUPAC |
5,12-bis[2-(4-methylphenyl)ethynyl]tetracene |
InChI |
InChI=1S/C36H24/c1-25-11-15-27(16-12-25)19-21-33-31-9-5-6-10-32(31)34(22-20-28-17-13-26(2)14-18-28)36-24-30-8-4-3-7-29(30)23-35(33)36/h3-18,23-24H,1-2H3 |
Clé InChI |
KQWVRQGQLFDERX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C#CC2=C3C=CC=CC3=C(C4=CC5=CC=CC=C5C=C42)C#CC6=CC=C(C=C6)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


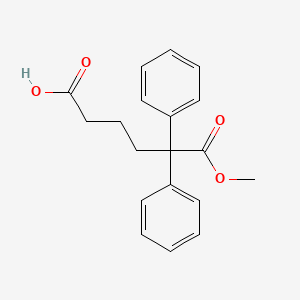
![1-[(Naphthalen-2-yl)amino]-1-phenylhept-6-en-3-one](/img/structure/B14327123.png)

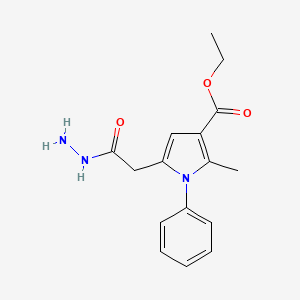
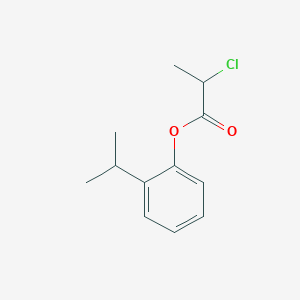
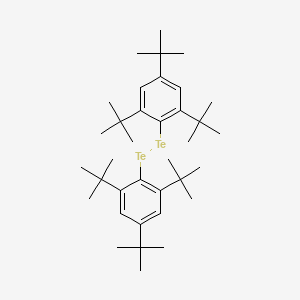
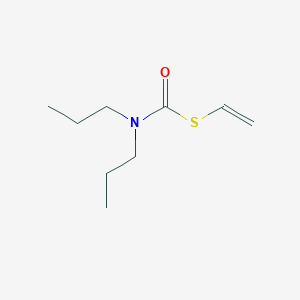
![4-[(4-Methoxyphenyl)methylidene]oxolane-2,3-dione](/img/structure/B14327161.png)
